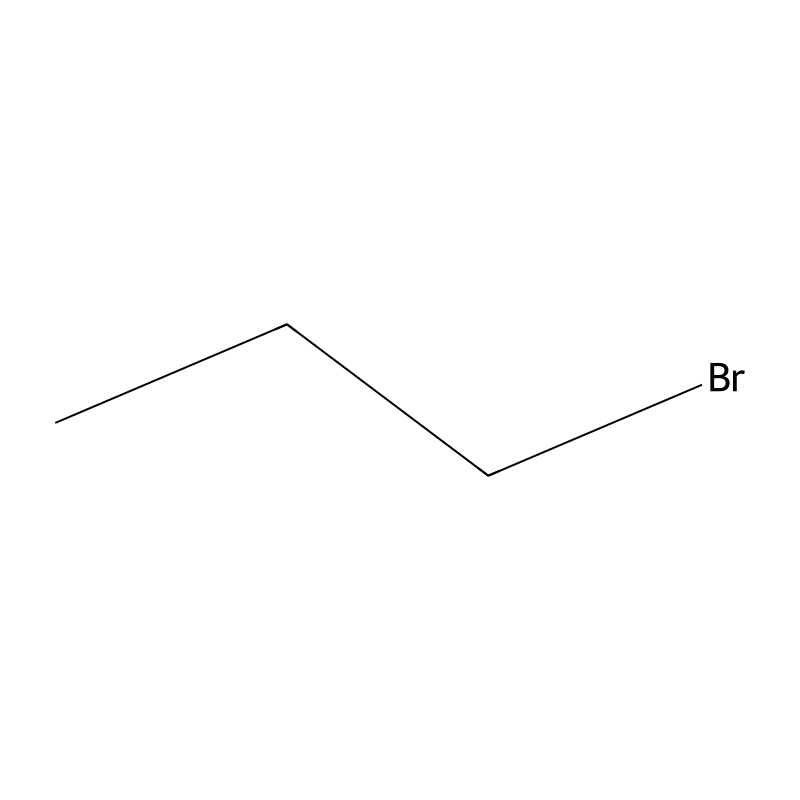

1-Bromopropane

CH3CH2CH2Br

C3H7B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH2CH2Br

C3H7B

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2,450 mg/L at 20 °C

Slightly soluble in water

Soluble in acetone, ethanol, ether, benzene chloroform, carbon tetrachloride

Solubility in water, g/100ml at 20 °C: 0.25

Synonyms

Canonical SMILES

Solvent for Organic Reactions:

One potential application of 1-Bromopropane in research is as a solvent for certain organic reactions. However, its flammability, high vapor pressure, and potential neurotoxic effects make it a less favorable choice compared to safer alternatives such as ethanol, methanol, or acetonitrile [National Toxicology Program (NTP), "Report on Carcinogens Monograph on 1-Bromopropane", ].

Precursor for Organic Synthesis:

1-Bromopropane can be used as a starting material for the synthesis of other organic compounds, particularly bromoalkanes. However, similar to its use as a solvent, safer alternatives like alkyl bromides with lower vapor pressure and toxicity are often preferred [Sigma-Aldrich, "1-Bromopropane", ].

1-Bromopropane, also known as n-propylbromide, is an organobromine compound with the chemical formula . This colorless liquid has a characteristic hydrocarbon odor and is slightly denser than water. It is primarily used as an industrial solvent and degreasing agent. The compound gained prominence in the 21st century as a replacement for chlorofluorocarbons and chlorinated solvents due to regulatory pressures, such as the Montreal Protocol aimed at reducing ozone-depleting substances .

1-Bromopropane is a hazardous compound and should be handled with caution. Here are some key safety concerns:

- Flammability: Highly flammable liquid and vapor [].

- Toxicity: Exposure can cause irritation to skin, eyes, and respiratory system. Studies suggest potential neurotoxic, reproductive, and carcinogenic effects with repeated or chronic exposure [].

- Ozone Depletion: While its impact is less severe than CFCs, 1-Bromopropane contributes to ozone depletion, particularly in tropical regions [].

Please Note:

- The mechanism of action for 1-Bromopropane is not directly relevant to scientific research as it's not widely used in biological applications.

- Substitution Reactions: The bromination of propane can yield both 1-bromopropane and 2-bromopropane. For example:

- Elimination Reactions: Treatment with a strong base, such as potassium hydroxide, can lead to the formation of propene:

- Addition Reactions: Propene can further react with hydrogen halides or hydrogen to form different brominated products .

Research indicates that 1-bromopropane exhibits significant health risks. Prolonged exposure may lead to neurological symptoms such as confusion, dizziness, and muscle twitching. The U.S. Environmental Protection Agency has expressed concerns about its potential to pose unreasonable risks to workers and consumers under certain conditions of use . Additionally, it is classified as a possible human carcinogen due to its toxicological profile.

1-Bromopropane can be synthesized through various methods:

- Hydrobromination of Propylene: This method involves free-radical anti-Markovnikov addition of hydrogen bromide to propylene.

- Bromination of Propanol: A common laboratory method includes treating propanol with hydrobromic acid:

- Phosphorus Tribromide Method: Propanol can also be treated with phosphorus tribromide to yield 1-bromopropane .

1-Bromopropane is utilized in various industrial applications:

- Solvent for Adhesives: Commonly used in aerosol glues for foam cushions.

- Degreasing Agent: Employed in cleaning plastics, optics, and metal surfaces.

- Synthetic Fiber Production: Acts as a solvent in the production process.

- Aerospace Maintenance: Used for cleaning and maintaining aircraft components .

Studies have shown that prolonged exposure to 1-bromopropane can lead to significant health issues, particularly affecting the nervous system. Symptoms reported include slurred speech, paresthesias, and visual disturbances. The U.S. EPA has initiated risk assessments to evaluate its effects on health and safety in occupational settings .

Several compounds are structurally similar to 1-bromopropane. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Uses | Unique Features |

|---|---|---|---|

| 1-Chloropropane | C₃H₇Cl | Solvent, refrigerant | Less toxic than brominated analogs |

| 2-Bromopropane | C₃H₇Br | Solvent | Isomeric form with different reactivity |

| Bromoethane | C₂H₅Br | Solvent | Smaller molecular size |

| Bromobenzene | C₆H₅Br | Solvent, intermediate in synthesis | Aromatic compound with different properties |

Catalytic Hydrobromination of Propene: Mechanistic Pathways and Selectivity Control

The hydrobromination of propene represents one of the most efficient industrial routes for 1-bromopropane production. This reaction follows distinct mechanistic pathways that significantly influence product selectivity and yield.

Electrophilic Addition Mechanism

The conventional pathway for HBr addition to propene follows an electrophilic addition mechanism that proceeds through three fundamental steps:

- Hydrogen bromide dissociates into H⁺ and Br⁻ ions

- The electrophilic H⁺ attacks the π-bond of propene to form a carbocation intermediate

- The nucleophilic Br⁻ attacks the carbocation to form the bromoalkane product

This mechanism naturally favors Markovnikov addition, leading predominantly to 2-bromopropane rather than the desired 1-bromopropane. This occurs because the secondary carbocation intermediate (CH₃-C⁺H-CH₃) is more stable than the primary carbocation (CH₃-CH₂-C⁺H₂) due to the electron-donating inductive effect of the adjacent alkyl groups.

Catalytic Systems for Regioselectivity Control

To overcome the inherent Markovnikov selectivity and maximize 1-bromopropane formation, specialized catalytic systems have been developed:

Table 1: Catalytic Systems for 1-Bromopropane Synthesis

The ozonide-catalyzed process represents a significant advancement in selective 1-bromopropane synthesis. Under optimal conditions (15-70°C and pressures of 0-345 kPa), this system achieves anti-Markovnikov addition through a free-radical mechanism rather than the conventional ionic pathway. This process is particularly notable for its industrial viability, operational safety, and high selectivity.

Reaction Parameters Affecting Selectivity

The selectivity toward 1-bromopropane is influenced by several key reaction parameters:

- Stoichiometric Ratio: Excellent results are achieved by maintaining a stoichiometric excess of propene relative to hydrogen bromide

- Temperature Control: Lower temperatures (35-38°C) favor free radical pathways in ozonide-catalyzed systems

- Catalyst Loading: A catalytically effective amount of preformed ozonide catalyst is critical for directing the reaction toward 1-bromopropane formation

- Phase Considerations: The reaction can be conducted in liquid phase, gas phase, or mixed-phase systems depending on the desired throughput and selectivity

Continuous Reactive Distillation Systems for High-Purity Yield Optimization

Continuous reactive distillation represents a significant innovation in 1-bromopropane production, integrating reaction and separation processes into a single unit operation to enhance efficiency and product purity.

Process Configuration

The continuous reactive distillation system typically consists of:

- Reaction zone where the bromination occurs

- Rectification section for purifying the 1-bromopropane product

- Stripping section for recovering unreacted materials

- Condensers and receiving vessels for product collection

Figure 1: Schematic Diagram of Continuous Reactive Distillation System for 1-Bromopropane Production

[Schematic showing reaction flask, multiple condensers, dropping funnels, thermometer, rectifying column, and product receiving flasks arranged in a continuous flow system]

Operational Parameters

The effectiveness of reactive distillation for 1-bromopropane synthesis depends on carefully controlled operational parameters:

Table 2: Optimized Operational Parameters for Continuous Reactive Distillation

| Parameter | Optimal Range | Impact on Process |

|---|---|---|

| Reflux Ratio | 1-20 | Controls residence time and conversion |

| Tower Top Temperature | 80-100°C | Determines product purity |

| Reaction Temperature | 110-130°C | Affects reaction rate and selectivity |

| HBr Concentration | 40-48% aqueous solution | Influences reaction stoichiometry |

| Operating Pressure | Atmospheric | Simplifies system design |

| HBr:n-propanol Molar Ratio | 1:1 to 1.5:1 | Optimizes conversion and selectivity |

The strategic manipulation of these parameters enables continuous production of high-purity 1-bromopropane (≥99%) with minimal water content (≤0.1%).

Advantages of Reactive Distillation

Continuous reactive distillation offers several advantages over conventional batch processes:

- Enhanced Selectivity: The continuous removal of 1-bromopropane from the reaction zone shifts equilibrium toward product formation

- Reduced Energy Consumption: Integration of reaction and separation reduces overall energy requirements

- Improved Product Purity: Immediate separation minimizes side reactions and byproduct formation

- Increased Throughput: Continuous operation maximizes production capacity

- Environmentally Friendly: Reduced waste generation and energy consumption align with green chemistry principles

The implementation of reactive distillation technology has revolutionized 1-bromopropane manufacturing by addressing the classical challenges of selectivity and purity while simultaneously enhancing process economics and sustainability.

Ozonide-Mediated Free Radical Addition Mechanisms in Vapor-Phase Synthesis

Ozonide-mediated vapor-phase synthesis represents an innovative approach to 1-bromopropane production that leverages free radical mechanisms to achieve anti-Markovnikov selectivity.

Ozonide Catalyst Preparation and Activation

The preformed ozonide catalyst for 1-bromopropane synthesis can be prepared by treating long-chain liquid olefins (C8-C18) with ozone. The resulting ozonides serve as radical initiators that facilitate the anti-Markovnikov addition of HBr to propene.

The catalyst can be introduced into the reaction system through various methods:

- Direct introduction into vapor-phase mixtures of hydrogen bromide and propene

- Introduction into a liquid phase containing the reactants

- Delivery as a spray or mist into vapor-phase reaction environments

Free Radical Mechanism

The ozonide-mediated free radical addition follows a different mechanistic pathway than conventional electrophilic addition:

- The ozonide initiator (R-O-O-O-R) decomposes to form oxygen-centered radicals

- These radicals abstract hydrogen from HBr, generating bromine radicals

- Bromine radicals add to the terminal carbon of propene, forming a primary carbon radical

- The carbon radical abstracts hydrogen from another HBr molecule, yielding 1-bromopropane and regenerating a bromine radical to continue the chain reaction

This mechanism favors terminal addition, resulting in preferential formation of 1-bromopropane over 2-bromopropane.

Vapor-Phase Reaction Systems

Vapor-phase systems offer particular advantages for ozonide-mediated synthesis:

Table 3: Vapor-Phase Reaction Parameters for Ozonide-Catalyzed 1-Bromopropane Synthesis

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 35-38°C | Critical for maintaining free radical pathway |

| Ozone Concentration | 20-50 ppm | In air used for catalyst formation |

| Reactor Type | Packed or tray column | Enables simultaneous reaction and distillation |

| HBr Purity | High-purity gaseous | Requires pretreatment (purification and drying) |

| Propene Grade | Polymerization-grade | Minimizes impurities that could affect selectivity |

Vapor-phase synthesis is particularly well-suited for continuous operation, where HBr and propene gases are fed into a reaction vessel containing a body of liquid (often 1-bromopropane itself) that serves as both reaction medium and product reservoir.

For systems using a backflow reactor, optimal conditions include temperatures of 60-100°C and pressures of 55-207 kPa (8-30 psig), which are sufficient to maintain a liquid phase in the reactor sump while allowing vapor-phase reactions to proceed in the column.

Byproduct Formation Dynamics in Alkyl Bromide Manufacturing

Understanding and controlling byproduct formation is crucial for optimizing 1-bromopropane manufacturing processes, both from economic and environmental perspectives.

Primary Byproducts and Formation Mechanisms

The main byproduct in 1-bromopropane synthesis is 2-bromopropane, which results from Markovnikov addition of HBr to propene. In conventional processes that react propanol with excess hydrogen bromide gas, small amounts of 2-bromopropane are inevitably produced.

The distribution of products depends on the reaction mechanism:

- Electrophilic addition naturally favors 2-bromopropane formation

- Free radical addition preferentially yields 1-bromopropane

- Substrate-based methods (using propanol) can produce both isomers

Byproduct Minimization Strategies

Several strategies have been developed to minimize unwanted byproduct formation:

Catalyst Optimization: Ozonide catalysts achieve high selectivity, typically producing at least 96% 1-bromopropane with the balance being substantially 2-bromopropane and trace impurities

Process Integration: Continuous reactive distillation systems immediately separate 1-bromopropane from the reaction mixture, minimizing opportunities for side reactions and isomerization

Reaction Condition Control: Strict temperature control (35-38°C) in ozonide-catalyzed processes maximizes selectivity toward 1-bromopropane

Feedstock Purity: Using high-purity gaseous hydrogen bromide and polymerization-grade propylene reduces side reactions caused by impurities

Post-Reaction Processing: Standing, alkali washing with sodium carbonate or sodium bicarbonate until pH 6-7, and molecular sieve drying can further enhance product purity

Product Purity Specifications

Modern industrial processes for 1-bromopropane synthesis have achieved impressive purity specifications:

Table 4: 1-Bromopropane Purity Specifications from Various Manufacturing Processes

The achievement of such high purities is critical for 1-bromopropane's applications as an industrial solvent and chemical intermediate.

Force Field Parameterization for Adsorption Behavior in Zeolitic Frameworks

The development of accurate force field parameters represents a critical step in simulating 1-bromopropane's adsorption behavior. Recent work by Yazaydin and colleagues established a united-atom model where methyl (CH₃) and methylene (CH₂) groups are treated as single interaction sites, reducing computational complexity while maintaining physical accuracy [1] [2]. Quantum chemical calculations at the MP2/6-311+g(d) level provided partial charges through the ChelpG method, with bond lengths and angles optimized to match experimental geometries (Figure 1) [1].

The force field's validity was rigorously tested through Gibbs ensemble Monte Carlo simulations, which reproduced 1-bromopropane's vapor-liquid equilibrium properties with remarkable precision. As shown in Table 1, simulated critical temperatures (538 K) and densities (0.469 g/cm³) align closely with experimental values (536.9 K and 0.454 g/cm³) [1] [2]. The harmonic potential for angle bending (force constant kθ = 520 kJ/mol·rad²) and OPLS torsional parameters effectively captured molecular flexibility during adsorption [1].

Table 1: Comparison of simulated and experimental critical properties for 1-bromopropane

| Property | Simulation | Experiment |

|---|---|---|

| Critical temperature (K) | 538 | 536.9 |

| Critical density (g/cm³) | 0.469 | 0.454 |

| Critical pressure (MPa) | 3.13 | 4.33 |

This parameterization enables accurate prediction of 1-bromopropane's phase behavior across temperatures (200–400 K) and pressures (0.1–5 MPa), crucial for modeling industrial capture scenarios [1] [2]. The calculated normal boiling point of 346 K matches experimental data (344 K) within 0.6%, confirming the model's reliability [1].

Density Functional Theory Analysis of Reaction Transition States

DFT calculations at the ωB97X-D/def2-TZVP level have elucidated the electronic interactions governing 1-bromopropane adsorption in zeolitic frameworks. Binding energy calculations for the 1-bromopropane–zeolite complexes revealed strong physisorption dominated by van der Waals forces, with contributions from induced dipole interactions at Br sites [1]. In the MRE framework, DFT-derived binding energies of −73.8 kJ/mol showed excellent agreement with force field predictions (−63.2 kJ/mol), demonstrating the validity of classical approaches for host-guest interaction modeling [1].

Table 2: Binding energies (kJ/mol) from DFT and force field calculations

| Framework | DFT Optimization | Force Field |

|---|---|---|

| MRE | −73.8 | −63.2 |

| AFI | −41.0 | −42.1 |

| DON | −51.0 | −42.5 |

Transition state analysis revealed an energy barrier of 28.5 kJ/mol for 1-bromopropane diffusion through the 5.6 Å pores of MRE zeolites, explaining the material's high adsorption selectivity at low concentrations [1]. Charge density difference plots showed significant electron redistribution at Br···O contacts (0.12 e/ų), indicating polarization effects enhance adsorption stability [1]. These quantum mechanical insights guide the design of zeolites with optimized pore chemistries for 1-bromopropane capture.

Molecular Dynamics Simulations of Solvent-Substrate Interactions

Grand canonical Monte Carlo simulations quantified 1-bromopropane adsorption isotherms across six orders of magnitude (0.01–1000 ppm). As shown in Table 3, MRE zeolites dominated uptake at low concentrations (<10 ppm) due to optimal pore diameter (5.6 Å) matching the molecule's kinetic diameter (5.2 Å), while STW frameworks excelled at higher concentrations through capillary condensation in 4.6 Å channels [1] [2].

Table 3: 1-Bromopropane uptake (mmol/g) in zeolites at 298 K

| Concentration (ppm) | MRE | STW | AFI |

|---|---|---|---|

| 0.01 | 2.31 | 0.89 | 0.45 |

| 10 | 4.12 | 3.98 | 2.11 |

| 1000 | 5.01 | 8.67 | 4.23 |

Radial distribution functions revealed distinct interaction patterns: Br atoms showed preferential localization near framework oxygen atoms (g(r) = 3.2 at 3.1 Å), while propane chains aligned parallel to pore walls [1]. Mean squared displacement analysis indicated restricted diffusion (D = 1.2×10⁻⁹ m²/s) in MRE compared to bulk liquid (D = 2.8×10⁻⁹ m²/s), suggesting transport limitations at high loadings [1]. These insights inform the development of layered zeolite systems combining MRE's low-concentration efficiency with STW's high-capacity condensation.

1-Bromopropane undergoes atmospheric degradation primarily through reaction with photochemically produced hydroxyl radicals, representing the dominant atmospheric removal mechanism for this compound [1]. The hydroxyl radical rate constant for 1-bromopropane has been experimentally determined as 1.18 × 10⁻¹² cm³/molecule·second at 25°C [1] [2]. This rate constant corresponds to an atmospheric half-life of approximately 14 days under typical atmospheric conditions, assuming an average hydroxyl radical concentration of 5 × 10⁵ radicals/cm³ [1] [3].

The atmospheric oxidation mechanism of 1-bromopropane proceeds through multiple pathways following hydroxyl radical attack. Computational studies using ab initio molecular orbital methods at the CCSD(T)/6-311++G(2df,2p)//MP2/6-31G(d) level of theory have identified 58 species and transition states involved in the atmospheric oxidation process [4] [5]. The calculations demonstrate that the major oxidation product is bromoacetone, with other brominated species including BrCH₂CH₂C(O)H, BrC(O)CH₂CH₃, and BrC(O)H serving as potential bromine reservoir species in the atmosphere [4] [6].

Temperature-dependent kinetic studies have revealed that the reactivity of hydroxyl radicals toward 1-bromopropane varies significantly with temperature, with measurements conducted over the range of 210 K to 480 K showing curved Arrhenius plots due to different rate constants for abstraction from various carbon-hydrogen bond types in the molecule [7]. The atmospheric degradation process does not lead to long-lived bromine-containing species, as the photolysis lifetime of bromoacetone at mid-latitudes is determined to be on the order of hours [8].

The ozone depletion potential of 1-bromopropane has been calculated as 0.015, indicating relatively low stratospheric ozone depletion compared to other halogenated compounds [7]. The short atmospheric lifetime of 11-15 days, combined with rapid degradation of oxidation products, limits the potential for 1-bromopropane to reach the stratosphere and contribute to ozone depletion [9] [10].

Biodegradation Pathways in Activated Sludge Systems

1-Bromopropane undergoes biodegradation in activated sludge systems through both aerobic and anaerobic pathways, although the compound is not classified as readily biodegradable under standardized test conditions. OECD Test Guideline 301D results indicate that 1-bromopropane achieves only 19.2% biodegradation based on biochemical oxygen demand over 28 days using non-adapted activated sludge under aerobic conditions [16] [17].

Aerobic biodegradation pathways in activated sludge systems are primarily mediated by specific bacterial strains capable of dehalogenation reactions. Acinetobacter sp. strain GJ70, isolated from activated sludge, demonstrates the ability to degrade 1-bromopropane through dehalogenation processes with concurrent release of bromide ions [16]. Pure culture studies using this strain show rapid degradation of 1-bromopropane from an initial concentration of 2 mM to less than 0.0005 mM within 6 days under aerobic conditions [16].

Additional aerobic degradation capacity has been demonstrated by Pseudomonas strains ES-1 and ES-2, which exhibit growth on 1-bromopropane with corresponding bromide release within 4-6 hours [16] [18]. These strains utilize hydrolytic dehalogenases that appear to be associated with the outer surface of the cell membrane, suggesting that dehalogenation may occur in the periplasmic space [18]. The degradation process follows a three-step mechanism: extracellular emulsification by constitutively excreted surface-active compounds, dehalogenation by inducible hydrolytic dehalogenases, and intracellular degradation of resulting alcohols [18].

Anaerobic biodegradation pathways for 1-bromopropane in activated sludge systems are less well-characterized but occur at significantly slower rates. Hydrolysis under anaerobic conditions proceeds with a half-life of approximately 26 days, as demonstrated in vitro studies confirming rapid hydrolysis under anaerobic conditions [15]. The anaerobic degradation pathway involves nucleophilic substitution reactions where water molecules attack the carbon-bromine bond, resulting in formation of 1-propanol and bromide ions.

The biodegradation kinetics in activated sludge systems are influenced by several factors including inoculum adaptation, bacterial community composition, and environmental conditions. Studies indicate that adaptation of microbial communities to halogenated compounds can significantly enhance degradation rates, with adapted cultures showing faster degradation compared to non-adapted activated sludge [16]. Temperature, pH, and oxygen availability also influence the relative contribution of aerobic versus anaerobic degradation pathways.

Toxicity studies using activated sludge have determined that 1-bromopropane exhibits moderate inhibitory effects on microbial respiration, with a 5-minute EC50 value of 270 mg/L for respiration inhibition [17]. The no observed effect concentration (NOEC) after 5 minutes exposure was not specified in available studies, but the EC50 value suggests that 1-bromopropane concentrations typical of industrial wastewater could potentially inhibit microbial activity in biological treatment systems.

Physical Description

Liquid

COLOURLESS LIQUID.

A flammable or combustible colorless liquid.

Color/Form

XLogP3

Boiling Point

71.1 °C

71 °C at 760 mm

71.0 °C

159.6°F

Flash Point

22 °C (72 °F) - closed cup

-10 °C c.c.

71.6°F (closed cup)

Vapor Density

Relative vapor density (air = 1): 4.3

Density

1.353 at 20 °C/20 °C

Relative density (water = 1): 1.35

1.3537

LogP

log Kow = 2.10

2.1

Odor

Melting Point

-110.0 °C

-110 °C

-166°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Mechanism of Action

Vapor Pressure

110.79 mmHg

110.8 mm Hg at 20 °C

Vapor pressure, kPa at 18 °C: 13.3

274.01 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Impurities

Other CAS

26446-77-5

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Agriculture, forestry, fishing and hunting

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Construction

Electrical equipment, appliance, and component manufacturing

Fabricated metal product manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Propane, 1-bromo-: ACTIVE

Propyl bromide has had but minor use in industry. It has been studied as an anesthetic but has not found significant use.

/1-Bromopropane/ (1-BP) is currently under review per the US EPA Significant New Alternatives Policy (SNAP) program in identification of substitutes for ozone-depleting substances. 1-BP is being considered as a possible replacement for CFC-113, methyl chloroform, and HCFC-141b for non-aerosol solvent cleaning of metals and electronics and for adhesives, coatings, aerosol propellant, and solvent applications.

At least three manufacturers are limiting or eliminating use of /1-bromopropane/ (1-BP) for solvent applications. Great Lakes Chemical no longer sells 1-BP solvent blends. ATOFINA has decided not to market 1-BP for solvent applications. Albemarle has stated that use of 1-BP in adhesive and other applications in which 1-BP exposure cannot be controlled should be restricted or prohibited.

Analytic Laboratory Methods

Method: OSHA PV2061; Procedure: gas chromatography with flame ionization detector; Analyte: 1-bromopropane; Matrix: air; Detection Limit: 0.007 ppm (0.037 mg/ cu m).

Method: OSHA 1017 Version 1.0; Procedure: gas chromatography using an electron capture detector; Analyte: 1-bromopropane; Matrix: air; Detection Limit: 1.2 ppb (5.9 ug/cu m).

1-Bromopropane was detected in household waxes, polishes, and detergents via the headspace technique for the emission of VOC followed by GC-MS analysis.

For more Analytic Laboratory Methods (Complete) data for 1-Bromopropane (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Fireproof. Separated from strong oxidants, strong bases.

Interactions

Neurotoxicity of 1-bromopropane (1-BP) has been reported in both human cases and animal studies. To date, neurotoxicity of 1-BP has been induced in rats but not in mice due to the lethal hepatotoxicity of 1-BP. Oxidization by cytochromes P450 and conjugation with glutathione (GSH) are two critical metabolism pathways of 1-BP and play important roles in toxicity of 1-BP. The aim of the present study was to establish a murine model of 1-BP neurotoxicity, by reducing the hepatotoxicity of 1-BP with 1-aminobenzotriazole (1-ABT); a commonly used nonspecific P450s inhibitor. The results showed that subcutaneous or intraperitoneal injection of 1-ABT at 50 mg/kg body weight BID (100 mg/kg BW/day) for 3 days, inhibited about 92-96% of hepatic microsomal CYP2E1 activity, but only inhibited about 62-64% of CYP2E1 activity in brain microsomes. Mice treated with 1-ABT survived even after exposure to 1200 ppm 1-BP for 4 weeks and histopathological studies showed that treatment with 1-ABT protected mice from 1-BP-induced hepatic necrosis, hepatocyte degeneration, and hemorrhage. After 4-week exposure to 1-BP, the brain weight of 1-ABT(+)/1200ppm 1-BP group was decreased significantly. In 1-ABT-treated groups, expression of hippocampal Ran protein and cerebral cortical GRP78 was dose-dependently increased by exposure to 1-BP. We conclude that the control of hepatic P450 activity allows the observation of effects of 1-BP on the murine brain at a higher concentration by reduction of hepatotoxicity. The study suggests that further experiments with liver-specific control of P450 activity using gene technology might provide better murine models for 1-bromopropane-induced neurotoxicity.

OBJECTIVE: To investigate the protective effects of docosahexaenoic acid (DHA) and nervonic acid (NA) on the learning and memory abilities in rats exposed to 1-bromopropane (1-BP) and their action mechanisms. METHODS: Forty male Wistar rats (specific pathogen-free) were randomly divided into 4 groups (n = 10 for each), i.e., solvent control group, 1-BP (800 mg/kg) group, NA (150 mg/kg) + 1-BP (800 mg/kg) group, and DHA (500 mg/kg) + 1-BP (800 mg/kg) group. The rats were given respective test substances by gavage for 7 d. The Morris water maze (MWM) test was performed from days 8 to 12 to evaluate the rats' learning and memory abilities. After MWM test, rats were sacrificed in the next day, and cerebral cortex was quickly dissected and homogenized in an ice bath. The supernatant of the obtained homogenate was collected to measure the content of glutathione (GSH) and malondialdehyde (MDA) and the activities of glutathione reductase (GR) and gamma-glutamate cysteine ligase (gamma-GCL). RESULTS: The MWM spatial navigation test showed that the 1-BP group had significantly longer escape latency and significantly longer total swimming distance compared with the control group (P<0.05), while the DHA+1-BP group had significant decreases in escape latency and total swimming distance compared with the 1-BP group (P<0.05). The spatial probe test showed that the number of platform crossings was significantly greater in the DHA+1-BP group and NA+1-BP group than in the 1-BP group (P<0.05); compared with the control group, the 1-BP group had a significantly lower ratio of time spent in the zone around the platform to total time (P < 0.05), and the ratio was significantly higher in the DHA+1-BP group than in the 1-BP group (P < 0.05). Compared with the control group, the 1-BP group had a 18.1% decrease in GSH content, and DHA could significantly reverse 1-BP-induced decrease in GSH content (P < 0.05). Compared with the 1-BP group, the DHA+1-BP group and NA+1-BP group had significantly decreased MDA content (P < 0.05), the DHA+1-BP group had significantly increased GR activity (P < 0.05), and the NA+1-BP group had significantly increased gamma-GCL activity (P < 0.05). CONCLUSION: The rats exposed to 1-BP have oxidative stress in the brain and impaired cognitive function. DHA and NA can reduce 1-BP-induced cognitive function impairment in rats, possibly by increasing the activities of GR and gamma-GCL and the content of GSH in the brain.

Stability Shelf Life

Dates

Lipid peroxidation mediated the association of urinary 1-bromopropane metabolites with plasma glucose and the risk of diabetes: A cross-sectional study of urban adults in China

Shijie Yang, Min Zhou, Bin Wang, Ge Mu, Xing Wang, Jing Yuan, Weihong ChenPMID: 31859167 DOI: 10.1016/j.jhazmat.2019.121889

Abstract

Exposure to 1-bromopropane (1-BP) has been reported to cause glutathione depletion and increase the level of oxidative damage, which play critical roles in diabetes. However, the possible associations or mechanisms of the exposure of 1-BP with the plasma glucose level and the risk of diabetes are unclear. In this study, we explored the relationships of the urinary 1-BP metabolite N-Acetyl-S-(n-propyl)-l-cysteine (BPMA) with fasting plasma glucose (FPG) levels and the risk of diabetes, and the mediating role of oxidative damage in the above relationships in 3678 urban adults from the Wuhan-Zhuhai cohort in China. We found a significant dose-response relationship between BPMA and FPG levels with a β of 0.09 (95 % CI: 0.04, 0.14). In addition, mediating effect of urinary BPMA on FPG levels was observed depending on elevated 8-isoprostane level, with a median proportion of 32.06 %. Furthermore, we observed a significant association between urinary BPMA and the risk of diabetes, with an adjusted odds ratio of 1.34 (1.18, 1.52) for all participants. These results indicated that urinary 1-BP metabolites were positively associated with FPG levels and the risk of diabetes among urban adults in this cross-sectional study. Lipid peroxidation partially mediated the association between urinary 1-BP metabolites and FPG levels.Identification of DNA and glutathione adducts in male Sprague-Dawley rats exposed to 1-bromopropane

Mahesh Raj Nepal, Keumhan Noh, Sajita Shah, Ganesh Bist, Eung Seok Lee, Tae Cheon JeongPMID: 31140386 DOI: 10.1080/15287394.2019.1622830

Abstract

Occupational exposure of workers to 1-bromopropane (1-BP) has raised concerns in industry for many years. Despite the known toxicity of this chemical, molecular events attributed to exposure to 1-BP have not been extensively studied. The aim of the present study was to examine the effects of 1-BP exposure on adduct formation with DNA and glutathione (GSH) in male Sprague-Dawley rats in an attempt to determine the early stages of toxicity. Following 6 h after either single or daily exposure to 1-BP for 3 days, N-propyl guanine and S-propyl GSH were quantified in several organs by using liquid chromatography-mass spectrometry (LC-MS/MS). The results showed that N

-propyl guanine was maximally formed in liver followed by spleen, testes, and lung in both dose- and time-dependent manners. However, DNA adduct was not detected in cardiac tissue. In the case of S-propyl GSH, this compound was formed in the following order in various organs: liver > testes > spleen > kidney > lung > heart. In a subsequent

study, formation of N

-propyl guanine initiated by 1-BP in calf thymus DNA was not markedly affected by addition of liver homogenates, which indicated that this chemical may be acting as a direct alkylating agent. In contrast, an

study with free GSH demonstrated that 1-BP reduced GSH and elevated production of S-propyl GSH, and that the production of this adduct was significantly higher in the presence of active liver homogenates. Data indicated that formation of GSH adducts initiated by 1-BP might be associated with an enzyme-driven process. Although further characterization is necessary, it would appear that N

-propyl guanine and S-propyl GSH might serve as useful markers in cases of exposure assessment of 1-BP.

1-Bromopropane-induced apoptosis in OVCAR-3 cells via oxidative stress and inactivation of Nrf2

Guangtao Yang, Yingping Xiang, Wei Zhou, Xiaohuan Zhong, Yanfang Zhang, Dafeng Lin, Xianqing HuangPMID: 33305700 DOI: 10.1177/0748233720979427

Abstract

The bromoalkane, 1-bromopropane (1-BP), may damage the reproductive system though oxidative stress, while the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) plays an important role in regulating intracellular antioxidant levels against oxidative stress. This study explored the role of oxidative stress and the Nrf2 signaling pathway in mediating the reproductive toxicity of 1-BP using the ovarian carcinoma cell line OVCAR-3 as anmodel of the human ovary. OVCAR-3 cells were treated with 1, 5, 10 and 15 mM 1-BP. After 24 h, the cellular reactive oxygen species and malondialdehyde concentrations significantly increased, while the superoxide dismutase activity decreased; translocation of Nrf2 from the cytosol to the nucleus as well as downstream protein expression of Nrf2-regulated genes heme oxygenase-1 and Bcl-2 was inhibited. Apoptosis was also observed, accompanied by increased caspase-3 and caspase-9 activity. The antioxidant vitamin C alleviated 1-BP-induced apoptosis by inhibiting caspase activity activating the Nrf2 signaling pathway. These findings suggested that 1-BP induced oxidative stress and apoptosis in OVCAR-3 cells through inactivation of Nrf2 signaling.

[Changes in mass spectrometry of proteins in patients with 1-bromopropane poisoning after treatment]

R M Miao, B M Ding, X T Yu, B L ZhuPMID: 30884586 DOI: 10.3760/cma.j.issn.1001-9391.2019.01.007

Abstract

To investigate the changes in mass spectrometry of proteins in patients with 1-bromopropane (1-BP) poisoning after treatment and their biological functions.From May 2016 to December 2017, 3 male patients aged 31-47 years with 1-BP poisoning in Bao'an District of Shenzhen, China were enrolled in this study. The whole blood sample (2 ml) was collected before and after treatment. Label-free mass spectrometry-based proteomics was used for protein identification and quantification. The differentially expressed proteins after treatment were analyzed. Bioinformatics tools were used to analyze the functions of the identified proteins and the biological processes they were involved in.

Proteomic analysis showed that there were 47 proteins that were differentially expressed more than 2-fold (

<0.05) after treatment in the patients with 1-BP poisoning; of them, 27 were up-regulated and 20 were down-regulated in the serum of treated patients. The identified proteins were mainly involved in proteolysis, protein modification, immune response, complement activation, lipoprotein metabolism, signal transduction, and coagulation.

The differentially expressed proteins after treatment can help with the diagnosis, treatment, and prognosis monitoring of 1-BP poisoning and provide potential therapeutic and prognostic markers for 1-BP poisoning treatment.

28-Day somatic gene mutation study of 1-bromopropane in female Big Blue

Mark Stelljes, Robert Young, Jeff WeinbergPMID: 30779931 DOI: 10.1016/j.yrtph.2019.01.034

Abstract

A 2-year inhalation rat and mouse cancer study by the National Toxicology Program (NTP) on 1-bromopropane, a brominated solvent most commonly used as a vapor degreaser, showed significant increase in tumors in the lung of female mice and in the large intestine of male and female rats. The most sensitive endpoint was lung tumors in female mice. Mice of both sexes had hyperplasia and inflammation of the nose and showed regeneration of lung tissue. The NTP assumed that these tumors were due to genotoxic effects and that a linear dose-response relationship was appropriate. It is plausible that, similar to chloroform, hyperplasia and inflammation are required as initial events for tumor development. If true, then a threshold-based model may be more appropriate for 1-bromopropane. To test this hypothesis, a 28-day repeat dose inhalation Big BlueAssay was conducted using female transgenic B6C3F1 mice. The target exposure concentrations and the exposure regimen were identical to those used by the NTP. Results demonstrated no elevation in mutant frequency of the cII transgene in lung, colon, or liver. Positive controls produced statistically significant increases in mutant frequencies across all tested tissues. These results demonstrate that 1-bromopropane does not induce cII mutants in lungs, colon, or liver under the testing conditions. These data have important ramifications in the quantitative evaluation of tumor results for this chemical and support a mechanism of action where a threshold for carcinogenicity is plausible.

Allyl Sulfide Counteracts 1-Bromopropane-Induced Neurotoxicity by Inhibiting Neuroinflammation and Oxidative Stress

Jinning Suo, Cuili Zhang, Pin Wang, Liyan Hou, Qingshan Wang, Xiulan ZhaoPMID: 30247689 DOI: 10.1093/toxsci/kfy240

Abstract

Chronic exposure to 1-bromopropane (1-BP), an alternative to ozone-depleting solvents, produces potential neurotoxicity in occupational populations. However, no therapeutic strategy is available currently. Accumulating evidence suggests that cytochrome P4502E1 (CYP2E1) is critical for the active metabolism of 1-BP. The purpose of this study is aimed to test whether inhibition of CYP2E1 by allyl sulfide, a specific inhibitor of CYP2E1, could be able to protect against 1-BP-induced neurotoxicity. Male Wistar rats were intoxicated with 1-BP for 9 continuous weeks with or without allyl sulfide pretreatment. Results clearly demonstrated that 1-BP exposure induced decrease in NeuN+ cells and increase in cleaved caspase-3 expression and TUNEL+ cells in motor cortex of rats, which was significantly ameliorated by allyl sulfide. Allyl sulfide treatment also recovered the motor performance of rats treated with 1-BP. Mechanistically, allyl sulfide-inhibited 1-BP-induced expression of CYP2E1 in microglia, which was associated with suppression of microglial activation and M1 polarization in motor cortex of rats. Reduced oxidative stress was also observed in rats treated with combined allyl sulfide and 1-BP compared with 1-BP alone group. Furthermore, we found that allyl sulfide abrogated 1-BP-induced activation of Nuclear factor(NF)-κB and GSH/Thioredoxin/ASK1 pathways, the key factor for the maintenance of M1 microglial inflammatory response and oxidative stress-related neuronal apoptosis, respectively. Thus, our results showed that allyl sulfide exerted neuroprotective effects in combating 1-BP-induced neurotoxicity through inhibition of neuroinflammation and oxidative stress. Blocking CYP2E1 activity by allyl sulfide might be a promising avenue for the treatment of neurotoxicity elicited by 1-BP and other related neurotoxicants.Exposure to 1-bromopropane vapors during pregnancy enhances the development of hippocampal neuronal excitability in rat pups during lactation

Yukiko Fueta, Susumu Ueno, Toru Ishidao, Yasuhiro Yoshida, Yasunari Kanda, Hajime HoriPMID: 32715571 DOI: 10.1002/1348-9585.12135

Abstract

Although 1-Bromopropane (1-BP) exposure has been reported to cause neurotoxicity in adult humans and animals, its effects on the development of the central nervous system remain unclear. Recently, we reported delayed developmental neurotoxicity (DNT) upon 1-BP exposure in rats. Here we aimed to study the effect of prenatal 1-BP exposure on the hippocampal excitability in the juvenile offspring.Pregnant Wistar rats were exposed to vaporized 1-BP for 20 days (6 h/d) with concentrations of 0 (control), 400, or 700 ppm. Hippocampal slices were prepared from male offspring during postnatal days (PNDs) 13, 14, and 15. Field excitatory postsynaptic potential (fEPSP) and population spike (PS) were recorded simultaneously from the CA1 region.

In the exposed groups, the stimulation/response relationships of fEPSP slope and PS amplitude were enhanced more than in the control group at PND 14. Analysis of fEPSP-spike coupling demonstrated increased values of Top and Eslope50 in the exposed groups. Real-time PCR analysis showed a significant increase in the mRNA levels of the adult type Na

1.1 Na

channel subunit and the GluR1 glutamate receptor subunit in the hippocampus of the 700 ppm group at PND 14.

Our results provide evidence that prenatal exposure to 1-BP accelerates developmental enhancement of hippocampal excitability in the pups before eye-opening. The current study suggests that our evaluation method of DNT is applicable to the industrial chemical 1-BP.

[Occupational health investigate of 1-bromopropane used in a factory]

M H Zhong, Z Ma, J M Peng, X G Zhong, B Zhang, Y M LiuPMID: 30248745 DOI: 10.3760/cma.j.issn.1001-9391.2018.06.015

Abstract

To investigate the occupational health survey of 1-brominepropane (1-BP) enterprises and understand the impact of 1-BP on the health of occupational exposure population.The occupational health data of 15 1-BP workers were collected from 3 time nodes in 0 months, June and December, and the effects of occupational exposure to 1-BP on health were analyzed.

In the workplace with pure 1-BP, the mean air concentration in the workplace was 26.8 mg/m(3), and the personal contact level was 29.7 to 63.4 mg/m(3). The occupational health monitoring data showed that white blood cell count (WBC) , red blood cell count (RBC) , aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were compared in 0 months, June, and 12 months, the difference was statistically significant (

<0.05) .

During the 12 months observation period, the occupational exposure to 1-BP caused the number of peripheral blood erythrocyte and leukocyte count and the level of alanine transaminase in the workers, but it did not exceed the normal reference range.

[A meta-analysis of the effect of occupational exposure to 1-bromopropane on workers' nerve conduction velocity]

Z X Lin, H Ling, X Lin, D XiePMID: 29996378 DOI: 10.3760/cma.j.issn.1001-9391.2018.05.005

Abstract

To analysis the occupational exposure to 1-bromopropane on the worker's nerve conduc-tion velocity.To PubMed, Wanfang, VIP, Chinese Journal Full-text Database (CNKI) and other databases as a data source, searched and screened database to October 2017 on occupational exposure to 1-bromopropane workers on the role of nerve conduction in the paper. According to inclusion and exclusion criteria, we screened literatures, extracted data and evaluated the quality of the included studies, using RevMan5.3 software to test the heterogeneity of the results and us-ing the corresponding mathematical model for data combination analysis.

A total of 5 articles were included in the literature. The results showed that the tibial nerve MCV of workers in the 1-bromopropane exposure group was slower than that in the control group (

=-0.47,95%

=-0.70~-0.24) , the difference was statistically significant (

=4.06,

<0.01). The tibial nerve DL of the exposure group was more prolonged than that of the control group (

=0.35,95%

=0.00~0.69) , with a statistically significant difference (

=1.99,

=0.05). The sural nerve SCV of the exposure group was slower than that of the control group (

=-0.47, 95%

=-0.78~-0.15), with a statistically significant difference (

=2.88,

<0.01).

Occupational exposure to 1-bromopropane may have an effect on the worker's nerve conduction ve-locity.It's necessary to do broader and deeper neurotoxicity studies about 1-bromopropane.

NMDA Receptor Antagonist MK801 Protects Against 1-Bromopropane-Induced Cognitive Dysfunction

Lin Xu, Xiaofei Qiu, Shuo Wang, Qingshan Wang, Xiu-Lan ZhaoPMID: 30569431 DOI: 10.1007/s12264-018-0321-8